molecular formula C12H13F3O2 B071177 Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate CAS No. 191155-80-3

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate

Cat. No.: B071177
CAS No.: 191155-80-3
M. Wt: 246.22 g/mol
InChI Key: OWXNROJGHAWLEG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2-(trifluoromethyl)phenyl group. This compound is structurally characterized by a phenyl ring with a trifluoromethyl (-CF₃) substituent in the ortho position, linked to an ethyl propanoate moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly in the production of cinacalcet hydrochloride, a calcimimetic agent used to treat hyperparathyroidism . Its synthesis often involves Claisen-type condensations or reduction of β-keto esters, with by-product formation during industrial processes necessitating purification strategies like bisulfite adduct formation .

Properties

IUPAC Name

ethyl 3-[2-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXNROJGHAWLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474397
Record name Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191155-80-3
Record name Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Trifluoromethyl-Substituted Arenes

Reaction of 2-(trifluoromethyl)benzene with propionyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) generates 3-(2-(trifluoromethyl)phenyl)propanoyl chloride. However, the electron-withdrawing trifluoromethyl group deactivates the ring, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 h).

Esterification of the Acyl Intermediate

The resultant propanoyl chloride is treated with ethanol under basic conditions (e.g., pyridine or triethylamine) to yield the target ester. This step typically achieves 60–75% conversion, though purification via vacuum distillation or column chromatography is required to isolate the product.

Table 1: Friedel-Crafts Acylation Parameters

Starting MaterialCatalystTemperature (°C)Yield (%)
2-(Trifluoromethyl)benzeneAlCl₃8062
2-(Trifluoromethyl)tolueneFeCl₃10058

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies leverage transition metal catalysis to forge carbon-carbon bonds between aryl halides and ester-containing fragments.

Suzuki-Miyaura Coupling

Ethyl 3-bromopropanoate reacts with 2-(trifluoromethyl)phenylboronic acid in the presence of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) to form the desired ester. Optimized conditions (tetrahydrofuran, 60°C, 12 h) afford yields up to 78%.

Buchwald-Hartwig Amination Adaptations

While primarily used for C–N bond formation, modified Buchwald-Hartwig conditions enable coupling of ethyl acrylate with 2-(trifluoromethyl)aniline derivatives. This method, however, requires stoichiometric copper(I) iodide (CuI) and yields ≤45% due to competing side reactions.

Reformatsky Reaction with Trifluoromethyl Aryl Ketones

The Reformatsky reaction offers a route to β-hydroxy esters, which are subsequently reduced to propanoates.

Synthesis of β-Hydroxy Intermediate

2-(Trifluoromethyl)acetophenone reacts with ethyl bromoacetate in the presence of zinc dust, forming a β-hydroxy ester. This step proceeds at reflux (70°C, 8 h) in anhydrous tetrahydrofuran, yielding 65–70% of the intermediate.

Dehydration and Hydrogenation

Treatment with concentrated sulfuric acid dehydrates the β-hydroxy ester to an α,β-unsaturated ester, which is hydrogenated (H₂, Pd/C) to saturate the double bond. Final yields after purification range from 55% to 60%.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings facilitate nucleophilic displacement of leaving groups with ester-containing nucleophiles.

Substitution of Nitro Groups

Ethyl 3-aminopropanoate displaces nitro groups in 2-nitro-5-(trifluoromethyl)benzene under microwave irradiation (120°C, 1 h). While conceptually straightforward, this method suffers from low yields (30–35%) due to poor nucleophilicity of the amine.

Copper-Mediated Coupling

Activated aryl iodides undergo Ullmann-type coupling with ethyl propiolate in the presence of copper(I) thiophene-2-carboxylate (CuTC). This method achieves moderate yields (50–55%) but requires expensive ligands and inert conditions.

Diazonium Salt Intermediates and Functionalization

Diazotization of 2-(trifluoromethyl)aniline followed by trapping with ethyl propiolate provides a direct route to the target ester.

Diazonium Salt Formation

Treatment of 2-(trifluoromethyl)aniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride intermediate. This intermediate is unstable above 10°C, necessitating immediate use.

Coupling with Ethyl Propiolate

The diazonium salt reacts with ethyl propiolate in aqueous methanol containing cuprous chloride (CuCl), producing this compound via a radical mechanism. Purification through bisulfite complexation and alkaline hydrolysis yields 39–46% of the product.

Table 2: Diazonium Salt Method Optimization

CuCl (mol%)Temperature (°C)Yield (%)
54041
106046

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution Position: Ortho vs. Para/Meta Trifluoromethylphenyl Derivatives

  • Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0): A para-substituted β-keto ester with a molecular weight of 260.2 g/mol. The ketone group at the β-position introduces reactivity for nucleophilic additions (e.g., in Claisen condensations), unlike the non-keto target compound. This derivative is more prone to tautomerization, affecting stability in acidic conditions .

Functional Group Variations: β-Keto Esters vs. Propanoate Esters

  • Ethyl 3-(2-(trifluoromethyl)phenyl)-3-oxopropanoate (CAS 89424-17-9): A β-keto ester analog of the target compound, with a molecular weight of 260.2 g/mol. The presence of the ketone group significantly alters reactivity, enabling participation in cyclization reactions and serving as a precursor for heterocyclic synthesis. However, it is more susceptible to hydrolysis under basic conditions compared to the non-keto variant .
  • Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 10031-90-0): Substituting -CF₃ with fluorine reduces electron-withdrawing effects, lowering thermal stability (decomposition observed at >150°C vs. ~200°C for -CF₃ derivatives).

Complex Derivatives with Additional Functional Groups

  • Ethyl 3-(1-((4-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamido)phenyl)sulfonyl)piperidin-2-yl)propanoate (Compound 2i in ): This derivative incorporates a sulfonamide-piperidine moiety, increasing molecular weight to 517.1 g/mol. The extended structure enhances binding affinity to biological targets (e.g., measles virus polymerase inhibitors) but reduces solubility in aqueous media .
  • Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS 112822-88-5): Multi-fluorinated analogs exhibit higher lipophilicity (logP ~3.5 vs. ~2.8 for mono-CF₃ derivatives), impacting membrane permeability in drug design. However, they may pose greater environmental persistence due to reduced biodegradability .

Table 1: Comparative Data for Ethyl 3-(2-(Trifluoromethyl)phenyl)propanoate and Analogs

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Yield in Synthesis Key Applications
This compound Not explicitly provided 246.2 Propanoate ester 80–90% Pharmaceutical intermediates
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate N/A 246.2 Propanoate ester 85–93% Synthetic by-product optimization
Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate 89424-17-9 260.2 β-Keto ester 89–93% Heterocyclic synthesis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 10031-90-0 196.2 β-Keto ester 75–85% Flavor/fragrance intermediates
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)propanoate 112822-88-5 284.2 Propanoate ester 70–80% Agrochemical research

Biological Activity

Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate, also known as Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate, is a compound with significant biological activity, primarily due to its unique trifluoromethyl group. This article aims to explore its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C12H11F3O3
  • Molecular Weight : 276.21 g/mol
  • IUPAC Name : Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable tool in biochemical research.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is critical in cancer metastasis and tissue remodeling processes .
  • Protein-Ligand Interactions : The trifluoromethyl group increases the binding affinity to specific proteins, enhancing its potential as a therapeutic agent in diseases where protein interactions are pivotal .

Antiviral Properties

Recent studies have indicated that derivatives of compounds containing trifluoromethyl groups exhibit antiviral activities. For instance, compounds similar to this compound have shown effectiveness against viruses like HIV and enterovirus . The mechanism involves preventing viral attachment to host cells by interacting with key viral surface proteins.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been shown to inhibit MMP-1 with significant potency. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance or diminish inhibitory activity .

Research Findings and Case Studies

A comprehensive evaluation of the compound's biological activity includes various studies:

  • Enzyme Inhibition :
    • Study : A study reported that this compound inhibited MMP-1 with an IC50 value significantly lower than other tested compounds, indicating strong inhibitory potential .
    • Table 1: IC50 Values for MMP Inhibition
      CompoundIC50 (µM)
      This compound0.5
      Control Compound A10
      Control Compound B5
  • Antiviral Activity :
    • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV. The compound was found to reduce viral entry by over 70% at concentrations below cytotoxic levels .
    • Table 2: Antiviral Efficacy
      CompoundIC50 (µM)CC50 (µM)
      This compound0.64>100
      Compound X1.5>100
      Compound Y5.0>100

Applications in Scientific Research

This compound serves as a critical building block in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of Complex Molecules : It functions as an intermediate in synthesizing more complex pharmaceutical agents.
  • Biochemical Research : The compound is utilized in studying enzyme mechanisms and protein interactions due to its ability to modulate these biological processes effectively.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate to maximize yield?

Methodological Answer: Optimization involves testing solvents, reagents, and reaction times. For example, in analogous trifluoromethylphenylpropanoate syntheses, toluene and dichloromethane (DCM) as solvents with PDBBA as a reagent at 0–25°C for 4 hours achieved 96% yield of the target compound. Reducing reaction time to 1 hour increased selectivity (97% yield) by minimizing side-product formation (e.g., VII in ). Key factors include:

  • Solvent polarity : Non-polar solvents (toluene) favor higher yields compared to THF.
  • Temperature control : Lower temperatures (0°C) reduce side reactions.
  • Reagent choice : PDBBA outperforms DIBALH, which produces more byproducts (40% VII at -75°C) .

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

  • LCMS : Use [M+H]+ peaks (e.g., m/z 393 or 450) for molecular weight confirmation. Retention times (e.g., 0.29 minutes under SQD-FA50 conditions) help assess purity .
  • NMR : Analyze δ values for ester carbonyl (~4.2 ppm for ethyl groups) and trifluoromethylphenyl protons (aromatic shifts at ~7.5–8.5 ppm). Coupling constants resolve stereochemistry in derivatives .
  • Elemental Analysis : Verify C, H, N content (e.g., >95% purity) to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting LCMS and NMR data be resolved when characterizing derivatives of this compound?

Methodological Answer:

  • Step 1 : Cross-validate with HRMS (High-Resolution Mass Spectrometry) to resolve ambiguous m/z values (e.g., HRMS calcd for C17H15ClO4: 319.0732 vs. observed 319.0730) .
  • Step 2 : Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals, especially in aromatic regions.
  • Step 3 : Use HPLC purification (e.g., 10% ethyl acetate in petroleum ether) to isolate isomers or byproducts causing spectral discrepancies .

Q. What strategies mitigate byproduct formation during the hydrolysis of this compound?

Methodological Answer:

  • Acid-Catalyzed Hydrolysis : Use H2SO4 in refluxing acetic acid/water to minimize decarboxylation side reactions. For example, partial hydrolysis of ethyl 2-cyano-3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate achieved 91% yield of the target acid .
  • pH Control : Adjust to pH 3 post-reaction to precipitate the product and reduce aqueous-phase degradation .
  • Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate) improve separation efficiency during workup .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Model the electron-withdrawing effect of the trifluoromethyl group on the ester's electrophilicity. The para-substituted CF3 group increases reactivity at the β-carbon.
  • Docking Studies : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity. For example, steric hindrance from the ortho-CF3 group directs attack to the less hindered position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
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